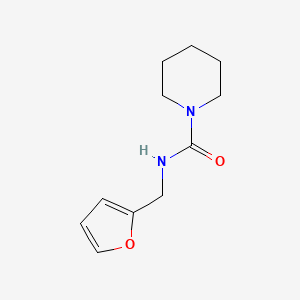
N-(2-furylmethyl)-1-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-1-piperidinecarboxamide, also known as FMP, is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FMP belongs to the class of compounds known as piperidinecarboxamides, which are widely studied for their biological activities. FMP has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of N-(2-furylmethyl)-1-piperidinecarboxamide is not fully understood, but it is believed to act by modulating the activity of various neurotransmitters in the brain. N-(2-furylmethyl)-1-piperidinecarboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, N-(2-furylmethyl)-1-piperidinecarboxamide increases the concentration of acetylcholine in the brain, which can improve cognitive function. N-(2-furylmethyl)-1-piperidinecarboxamide has also been shown to modulate the activity of glutamate receptors, which are involved in the regulation of pain.
Biochemical and Physiological Effects
N-(2-furylmethyl)-1-piperidinecarboxamide has been shown to exhibit various biochemical and physiological effects. In addition to its effects on neurotransmitters, N-(2-furylmethyl)-1-piperidinecarboxamide has been shown to inhibit the activity of various enzymes involved in the inflammatory response. N-(2-furylmethyl)-1-piperidinecarboxamide has also been shown to modulate the expression of various genes involved in the regulation of cell growth and differentiation.
実験室実験の利点と制限
One advantage of using N-(2-furylmethyl)-1-piperidinecarboxamide in lab experiments is its relatively simple synthesis method. N-(2-furylmethyl)-1-piperidinecarboxamide is also readily available from commercial sources, making it easy to obtain for research purposes. One limitation of using N-(2-furylmethyl)-1-piperidinecarboxamide in lab experiments is its relatively low potency compared to other compounds in the same class. This may limit its usefulness in certain applications.
将来の方向性
There are several future directions for research on N-(2-furylmethyl)-1-piperidinecarboxamide. One area of research that is currently being explored is the development of N-(2-furylmethyl)-1-piperidinecarboxamide analogs with improved potency and selectivity. Another area of research is the development of N-(2-furylmethyl)-1-piperidinecarboxamide-based drugs for the treatment of neurodegenerative diseases and pain. Additionally, N-(2-furylmethyl)-1-piperidinecarboxamide may have potential applications in other areas of medicine, such as cancer treatment and cardiovascular disease. Further research is needed to fully understand the potential of N-(2-furylmethyl)-1-piperidinecarboxamide and its analogs.
合成法
The synthesis of N-(2-furylmethyl)-1-piperidinecarboxamide involves the reaction of 2-furylacetic acid with piperidine-4-carboxylic acid, followed by the addition of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with the amine to yield N-(2-furylmethyl)-1-piperidinecarboxamide. The synthesis of N-(2-furylmethyl)-1-piperidinecarboxamide is relatively straightforward and can be accomplished using standard laboratory techniques.
科学的研究の応用
N-(2-furylmethyl)-1-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. One area of research where N-(2-furylmethyl)-1-piperidinecarboxamide has shown promise is in the treatment of neurodegenerative diseases such as Alzheimer's disease. N-(2-furylmethyl)-1-piperidinecarboxamide has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a significant role in the development of Alzheimer's disease. N-(2-furylmethyl)-1-piperidinecarboxamide has also been studied for its potential use as an analgesic, as it has been shown to inhibit pain in animal models.
特性
IUPAC Name |
N-(furan-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-11(13-6-2-1-3-7-13)12-9-10-5-4-8-15-10/h4-5,8H,1-3,6-7,9H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJABCZBUGDSODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

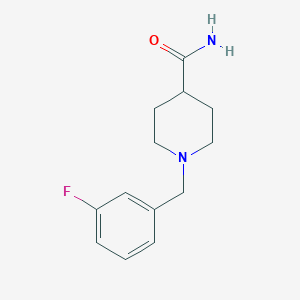
![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-9-hydroxy-9H-fluorene-9-carbohydrazide](/img/structure/B5817060.png)
![2-chloro-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B5817061.png)
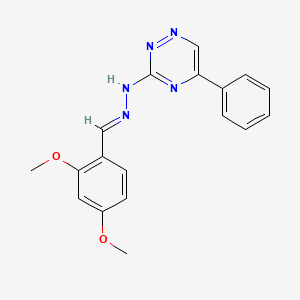
![6-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5817070.png)
![[(5-anilino-1H-tetrazol-1-yl)imino]acetic acid](/img/structure/B5817076.png)
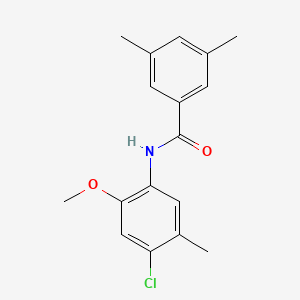
![N-(4-chloro-3-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5817085.png)
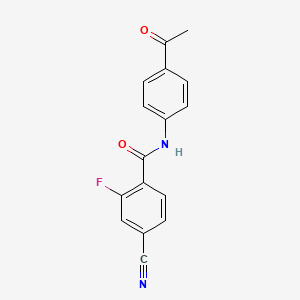
![3,4-dimethoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817112.png)
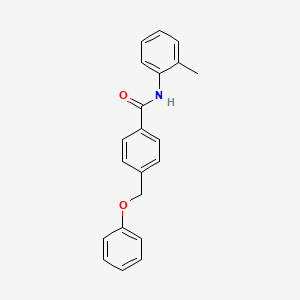
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5817125.png)
![2-[4-(2,5-difluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5817127.png)
![ethyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5817139.png)